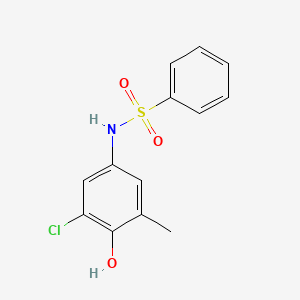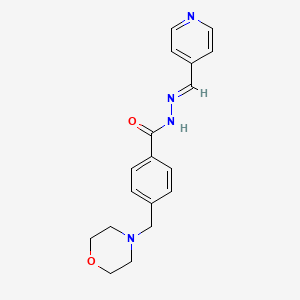
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide, also known as CHM-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CHM-1 belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and diuretic properties. However, CHM-1 has unique properties that make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Scientific Research Applications
Herbicide Selectivity and Metabolism
Benzenesulfonamide derivatives have been identified as key components in the selectivity of herbicides such as chlorsulfuron. The selectivity is attributed to the ability of certain crops to metabolize the herbicide into inactive products, a process that involves hydroxylation and conjugation with carbohydrate moieties. This metabolism pathway is crucial for the development of selective herbicides for agricultural applications, ensuring crop safety while effectively controlling weed populations (Sweetser, Schow, & Hutchison, 1982).
Anticancer and Enzyme Inhibition
Research on benzenesulfonamide derivatives has revealed their potential in the development of anticancer agents. For instance, certain compounds have demonstrated significant cytotoxic activities and selectivity, indicating their potential as lead compounds for novel anticancer therapies. This includes the inhibition of carbonic anhydrase (CA) enzymes, particularly hCA IX and XII, which are involved in cancer cell proliferation and survival. The selective inhibition of these enzymes by benzenesulfonamide derivatives suggests a promising approach for targeted cancer therapies (Gul et al., 2016).
Neurological and Cognitive Enhancements
Some benzenesulfonamide compounds have been identified as potent and selective antagonists of specific receptors, demonstrating cognitive enhancing properties in various animal models. For example, SB-399885 has been shown to improve cognitive functions in aged rats, suggesting its potential for treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer
The development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The ability of these compounds to generate singlet oxygen upon light activation makes them promising candidates for non-invasive cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Progesterone Receptor Antagonists
Research into N-(4-phenoxyphenyl)benzenesulfonamide derivatives has led to the identification of novel nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown promise in the treatment of diseases like uterine leiomyoma, endometriosis, and breast cancer, highlighting the therapeutic potential of benzenesulfonamide derivatives in modulating hormone receptors for various clinical applications (Yamada et al., 2016).
properties
IUPAC Name |
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-9-7-10(8-12(14)13(9)16)15-19(17,18)11-5-3-2-4-6-11/h2-8,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZNEYSBSEPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxy-5-methylphenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
